molecular formula C8H5ClN2O2 B11901005 2-Chloro-5-nitro-1H-indole

2-Chloro-5-nitro-1H-indole

Cat. No.: B11901005
M. Wt: 196.59 g/mol
InChI Key: SODLPTKYLLFMKK-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a chloro group at the second position and a nitro group at the fifth position on the indole ring. This unique arrangement imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-1H-indole typically involves the nitration of 2-chloroindole. One common method includes the reaction of 2-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the fifth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Chloro-5-amino-1H-indole.

    Substitution: 2-Substituted-5-nitro-1H-indole derivatives.

    Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

2-Chloro-5-nitro-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive derivatives. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    2-Chloro-1H-indole: Lacks the nitro group, resulting in different reactivity and applications.

    5-Nitro-1H-indole: Lacks the chloro group, affecting its chemical behavior and biological activity.

    2-Bromo-5-nitro-1H-indole: Similar structure but with a bromo group instead of a chloro group, leading to variations in reactivity.

Uniqueness: 2-Chloro-5-nitro-1H-indole’s unique combination of chloro and nitro groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and form bioactive derivatives highlights its significance in various fields.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-5-nitro-1H-indole

InChI

InChI=1S/C8H5ClN2O2/c9-8-4-5-3-6(11(12)13)1-2-7(5)10-8/h1-4,10H

InChI Key

SODLPTKYLLFMKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)Cl

Origin of Product

United States

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